

(3 α ,5 β)-Pregnane-3,20-diol extraction from serum samples

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Compound of Interest

Compound Name: *Pregnane-3,20-diol,
(3 α ,5 β)-*

Cat. No.: *B1647903*

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Title: High-Fidelity Extraction and Quantification of (3 α ,5 β)-Pregnane-3,20-diol from Serum: A Comprehensive LC-MS/MS Protocol

Introduction & Clinical Relevance

(3 α ,5 β)-Pregnane-3,20-diol (commonly referred to as pregnanediol) is the primary terminal metabolite of progesterone. While clinical diagnostics frequently measure its glucuronidated form (pregnanediol-3-glucuronide) in urine, the direct quantification of unconjugated pregnanediol in serum is critical for high-resolution pharmacokinetic studies, neuroendocrine research, and precise evaluations of luteal phase dynamics[1].

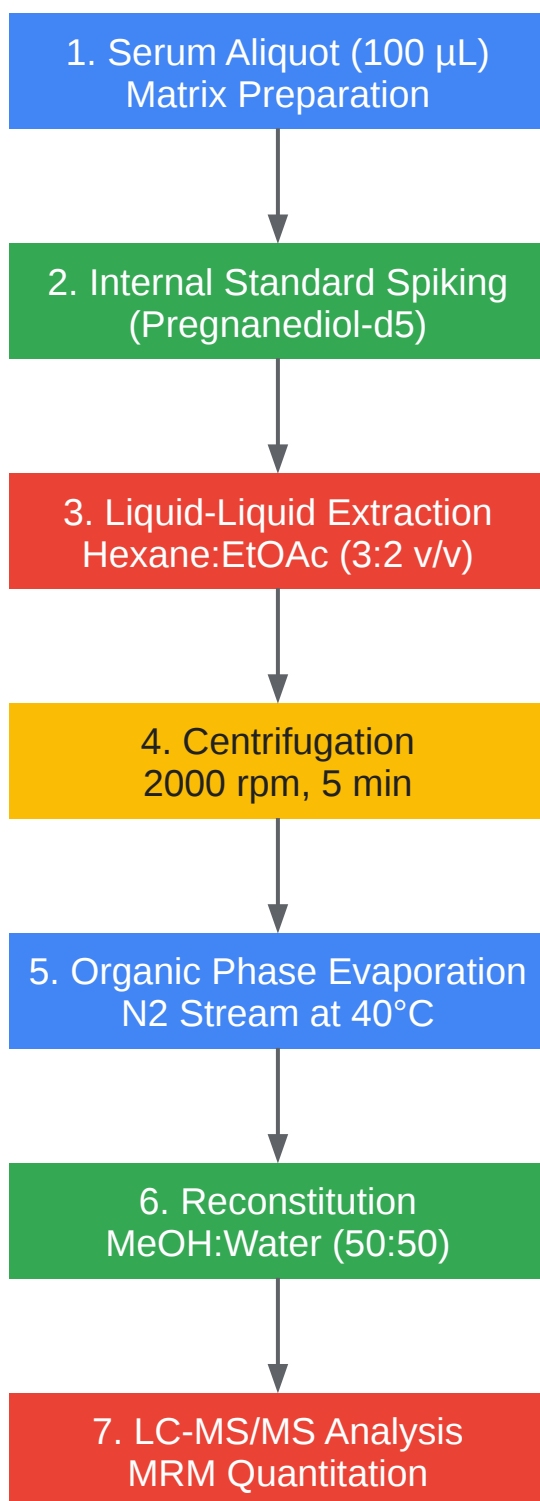
Advanced mass spectrometry techniques (LC-MS/MS and GC-MS/MS) have largely replaced traditional immunoassays due to their superior specificity and ability to multiplex steroidomics without cross-reactivity[2]. However, extracting unconjugated steroid metabolites from serum presents a unique analytical challenge. Serum is a highly complex matrix containing binding globulins, endogenous lipids, and salts that cause severe ion suppression in mass spectrometry, necessitating a highly selective extraction protocol.

Mechanistic Principles of Extraction (The "Why")

To build a trustworthy, self-validating analytical method, every step of the sample preparation must be driven by the physicochemical properties of the analyte.

- Solvent Selection for Liquid-Liquid Extraction (LLE): We employ an optimized LLE using a Hexane:Ethyl Acetate (3:2, v/v) solvent system[3]. Hexane provides extreme selectivity for non-polar steroids, effectively excluding polar matrix interferents like salts and circulating peptides. The addition of ethyl acetate slightly increases the dielectric constant of the solvent pool. This ensures the quantitative partitioning of the two hydroxyl groups (diols) of pregnanediol into the organic phase without pulling in water-soluble proteins[4].
- Self-Validating Internal Standardization:5 is spiked directly into the raw serum prior to any solvent addition[5]. This ensures that any physical loss during phase separation or variation in ionization efficiency (matrix effect) is proportionally mirrored by the heavy-isotope standard, creating an internally calibrated system[3].

Experimental Workflow



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Workflow for the extraction and LC-MS/MS quantification of pregnanediol from serum.

Step-by-Step Methodology

Reagents & Materials

- LC-MS Grade Hexane, Ethyl Acetate, Methanol, and Water.
- Pregnanediol analytical standard and Pregnanediol-d5 (Internal Standard).
- Nitrogen evaporator and refrigerated centrifuge.

Extraction Protocol

- Sample Aliquoting & Spiking: Transfer 100 μL of human serum into a 2.0 mL glass centrifuge tube. Add 10 μL of Pregnanediol-d5 working internal standard (100 ng/mL in methanol).
 - Causality: Glass tubes are mandatory; lipophilic steroids can adsorb to the walls of polypropylene tubes, leading to poor recovery and non-linear calibration curves[1].
- Equilibration: Vortex gently for 30 seconds and incubate at room temperature for 5 minutes.
 - Causality: This allows the internal standard to equilibrate with endogenous carrier proteins, mimicking the bound state of the native analyte.
- Liquid-Liquid Extraction (LLE): Add 1.0 mL of Hexane:Ethyl Acetate (3:2, v/v). Vortex vigorously for 2 minutes.
 - Causality: High-shear mixing maximizes the surface area between the aqueous and organic phases, driving the lipophilic pregnanediol into the upper organic layer[3].
- Phase Separation: Centrifuge at 2,000 rpm for 5 minutes at 4°C.
 - Causality: Cooling prevents the volatilization of the organic solvents and creates a tighter, denatured protein pellet at the aqueous-organic interface, allowing for cleaner pipetting[1].
- Transfer & Evaporation: Carefully transfer 800 μL of the upper organic layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

- Causality: 40°C is the optimal thermal threshold; it accelerates evaporation without causing thermal degradation or oxidation of the steroid backbone[1].
- Reconstitution: Reconstitute the dried extract in 100 µL of Methanol:Water (50:50, v/v). Vortex for 1 minute and sonicate for 2 minutes.
 - Causality: The 50:50 ratio closely matches the initial conditions of the reversed-phase LC gradient, preventing solvent-induced peak broadening (the "strong solvent effect") during injection[2].

Analytical Validation & Quantitative Data

To ensure trustworthiness and reproducibility, the protocol must be validated according to FDA/ICH bioanalytical guidelines. The table below summarizes the expected quantitative performance of this extraction method when coupled with a modern triple quadrupole mass spectrometer (LC-MS/MS in MRM mode).

Validation Parameter	Target Value / Range	Clinical & Analytical Significance
Linear Dynamic Range	0.5 – 500 ng/mL	Covers both baseline and peak luteal phase physiological concentrations.
Limit of Quantitation (LOQ)	0.5 ng/mL	Ensures accurate detection in post-menopausal or male serum samples.
Intra-day Precision (CV%)	< 6.5%	Demonstrates high repeatability of the LLE phase separation within a single batch.
Inter-day Precision (CV%)	< 8.2%	Validates the stability of the reconstituted samples and instrument calibration over time.
Mean Extraction Recovery	88% - 92%	Confirms the Hexane:EtOAc (3:2) system effectively isolates the target diol.
Matrix Effect (Ion Suppression)	< 12%	Proves the extraction successfully excluded phospholipids and other ion-suppressing agents.

References

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- Application Note: Quantification of Pregnanediol in Human Serum | Benchchem | [4](#)

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- A Technical Guide to Pregnanediol-d5 as a Metabolite | Benchchem | [5](#)

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